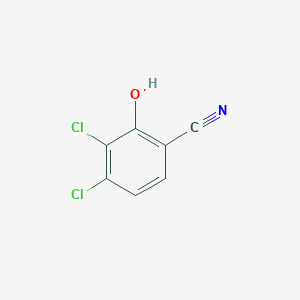

3,4-Dichloro-2-hydroxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKURWWNWSLXZHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 3,4-Dichloro-2-hydroxybenzonitrile

CAS Number: 115661-18-2

This technical guide provides a comprehensive overview of 3,4-Dichloro-2-hydroxybenzonitrile, a significant chemical intermediate in the development of novel agrochemicals and pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its properties, synthesis, and potential biological activities.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. While experimental data is limited, predicted values provide valuable insights for research and handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 115661-18-2 | [1] |

| Molecular Formula | C₇H₃Cl₂NO | [1] |

| Molecular Weight | 188.01 g/mol | [1] |

| Boiling Point (Predicted) | 267.7 ± 40.0 °C | [1] |

| Density (Predicted) | 1.57 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 4.73 ± 0.15 | [1] |

Spectroscopic Data:

Currently, publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is limited. Researchers are advised to perform their own spectral analysis for compound verification. Predicted spectral data can serve as a preliminary reference.

Synthesis and Experimental Protocols

The synthesis of 2-hydroxybenzonitrile derivatives, including this compound, can be achieved through various established chemical routes. A common approach involves the dehydration of the corresponding aldoxime.

General Experimental Protocol for the Synthesis of 2-Hydroxybenzonitriles from Aldehydes:

This protocol describes a general one-pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride, which can be adapted for the synthesis of this compound starting from 3,4-Dichloro-2-hydroxybenzaldehyde.

Materials:

-

Appropriate substituted benzaldehyde (e.g., 3,4-Dichloro-2-hydroxybenzaldehyde)

-

Hydroxylamine hydrochloride

-

Anhydrous Ferrous Sulfate (FeSO₄)

-

Dimethylformamide (DMF)

-

Benzene

-

Ethyl acetate

Procedure:

-

A mixture of the substituted benzaldehyde, hydroxylamine hydrochloride, and a catalytic amount of anhydrous ferrous sulfate is taken in dimethylformamide (DMF).

-

The reaction mixture is refluxed for a period of 3 to 6 hours.

-

After the reaction is complete, the catalyst is filtered off.

-

The resulting solution is extracted with an appropriate solvent (e.g., a mixture of benzene and ethyl acetate).

-

The organic layer is evaporated to yield the crude nitrile product.

-

The crude product can be further purified by chromatography.

Note: This is a generalized protocol and the specific reaction conditions, such as temperature, reaction time, and purification method, may need to be optimized for the synthesis of this compound.

Biological Activity and Mechanism of Action

Benzonitrile and halogenated phenolic compounds are known to exhibit a range of biological activities, including herbicidal, antimicrobial, and antifungal properties. While specific studies on the signaling pathways of this compound are not extensively documented, the mechanisms of related compounds provide a strong basis for its potential modes of action.

Herbicidal Activity

Benzonitrile herbicides are known to act as contact-killing agents that primarily inhibit photosynthesis in susceptible plants.[2] After absorption by the leaves, they undergo limited translocation within the plant. The inhibition of photosynthesis leads to chlorosis (yellowing of leaves) and the formation of necrotic spots, ultimately causing weed death.[2] These herbicides are effective against a variety of annual broad-leaved weeds.[2]

Logical Pathway for Herbicidal Action of Benzonitrile Herbicides:

Caption: Logical workflow of the herbicidal action of benzonitrile compounds.

Antimicrobial and Antifungal Activity

Halogenated phenolic compounds are recognized for their antimicrobial and antifungal properties. Their mechanism of action is often attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymatic activities.[3] The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity and function. Furthermore, the phenolic hydroxyl group can interact with and denature key proteins and enzymes within the microbial cell, disrupting vital metabolic pathways. The presence of halogen atoms can enhance these effects.

Proposed Signaling Pathway for Antimicrobial Action of Halogenated Phenols:

Caption: Proposed antimicrobial mechanism of halogenated phenolic compounds.

Conclusion

This compound is a compound with significant potential in the development of new agrochemicals and pharmaceuticals. This technical guide has summarized the available information on its physicochemical properties, synthesis, and likely biological mechanisms of action. Further experimental research is necessary to fully elucidate its properties and to develop specific applications. The provided protocols and pathways offer a foundational framework for future investigations in this promising area of chemical research.

References

3,4-Dichloro-2-hydroxybenzonitrile chemical properties

An In-depth Technical Guide to the Chemical Properties of 3,4-Dichloro-2-hydroxybenzonitrile

This guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate understanding and application in a laboratory and research context.

Chemical Identity

Summarized below are the fundamental identifiers for this compound.

| Identifier | Value | Reference |

| CAS Number | 115661-18-2 | [1][2] |

| Molecular Formula | C₇H₃Cl₂NO | [2] |

| Molecular Weight | 188.01 g/mol | [2] |

| SMILES | Oc1c(Cl)c(Cl)ccc1C#N | [2] |

| InChI Key | Not available in search results. |

Physicochemical Properties

This table outlines the key physical and chemical properties of this compound. Where specific experimental data is unavailable, predicted values or data from analogous compounds are provided for reference.

| Property | Value / Description | Reference / Note |

| Appearance | Expected to be a white to off-white crystalline solid. | Based on similar compounds like 3,5-dichloro-4-hydroxybenzonitrile.[3] |

| Melting Point | Data not available. | For comparison, 3,5-dichloro-4-hydroxybenzonitrile melts at 138-142 °C.[3] |

| Boiling Point | Data not available. | For comparison, 2-hydroxybenzonitrile boils at 149 °C at 14 mmHg.[4] |

| Solubility | Data not available. | 3,5-dichloro-4-hydroxybenzonitrile is slightly soluble in water, DMSO, and methanol. A similar profile is expected.[3] |

| pKa | 4.73 ± 0.15 (Predicted) | [1] |

| Storage | Store sealed in a dry environment at room temperature. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5]

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons, typically in the range of 7.0-8.0 ppm. The hydroxyl proton (-OH) is anticipated to appear as a broad signal between 10-12 ppm, with its exact shift being dependent on solvent and concentration.

-

¹³C NMR: Aromatic carbons are expected to resonate in the 120-140 ppm region. The nitrile carbon (C≡N) should produce a characteristic signal around 117-120 ppm. The positions of the aromatic carbon signals will be influenced by the electron-withdrawing effects of the two chlorine atoms and the electron-donating hydroxyl group.[5]

Infrared (IR) Spectroscopy[5]

The IR spectrum provides key information about the functional groups present:

-

Hydroxyl (-OH) stretch: A broad absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl group.[5]

-

Nitrile (C≡N) stretch: A strong, sharp absorption band should appear in the 2230-2260 cm⁻¹ range.[5]

-

Aromatic C=C stretch: Multiple bands are anticipated in the 1450-1600 cm⁻¹ region.[5]

-

Carbon-Chlorine (C-Cl) stretch: Absorptions corresponding to C-Cl bonds are expected in the 600-800 cm⁻¹ region.[5]

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of 188.01 g/mol . The isotopic pattern will be characteristic for a molecule containing two chlorine atoms, showing (M)⁺, (M+2)⁺, and (M+4)⁺ peaks with a distinctive intensity ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy[5]

The benzene ring is a chromophore that typically shows absorption maxima between 250-280 nm, corresponding to π to π* electronic transitions. The exact wavelength and intensity will be influenced by the hydroxyl and chlorine substituents on the aromatic ring.[5]

Chemical Reactivity

This compound possesses several reactive sites—the hydroxyl group, the nitrile group, and the aromatic ring—allowing for a variety of chemical transformations.

-

Oxidation: The hydroxyl group can be oxidized to form the corresponding quinone derivative.

-

Reduction: The nitrile group is susceptible to reduction, which can yield a primary amine (3,4-dichloro-2-hydroxybenzylamine) using strong reducing agents like lithium aluminum hydride.

-

Substitution: The chlorine atoms on the aromatic ring can potentially be substituted by other nucleophiles under specific reaction conditions.

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound was not found in the search results, a plausible synthetic route can be designed based on established methods for analogous compounds.

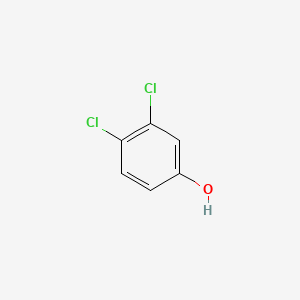

Proposed Synthesis: Cyanation of 3,4-Dichlorophenol

A common method for synthesizing hydroxybenzonitriles is the cyanation of a corresponding halogenated phenol.[6]

Reaction: 3,4-Dichlorophenol + Cuprous Cyanide (CuCN) → this compound

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3,4-Dichlorophenol and a molar excess of cuprous cyanide in a high-boiling point polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring it into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or diethyl ether.

-

Washing: Wash the combined organic layers with water and brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using standard laboratory techniques:

-

Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., a toluene-methylene chloride mixture or an ethanol-water mixture) and allow it to cool slowly to form pure crystals.

-

Column Chromatography: For higher purity, the crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a hexane-ethyl acetate gradient).

Biological Activity

Research has suggested that this compound may possess potential biological activities, including antimicrobial and antifungal properties. These activities are thought to arise from its ability to disrupt microbial cell membranes or inhibit essential enzymes. However, detailed studies on its mechanism of action or its effects on specific signaling pathways in biological systems are not extensively documented in the available literature.

Safety Information

It is essential to handle this compound with appropriate safety precautions in a laboratory setting.

| Hazard Type | GHS Statements | Reference |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

References

- 1. This compound | 115661-18-2 [amp.chemicalbook.com]

- 2. Synthonix, Inc > 115661-18-2 | this compound [synthonix.com]

- 3. chembk.com [chembk.com]

- 4. 2-Hydroxybenzonitrile 99 611-20-1 [sigmaaldrich.com]

- 5. This compound | 115661-18-2 | Benchchem [benchchem.com]

- 6. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]

- 7. This compound | 115661-18-2 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure of 3,4-Dichloro-2-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 3,4-Dichloro-2-hydroxybenzonitrile, a chemical compound of interest in various research and development sectors. This document compiles essential identification, physicochemical, and spectroscopic data, alongside a detailed, though generalized, synthetic protocol. The guide is intended to serve as a foundational resource for professionals engaged in chemical synthesis, analysis, and drug discovery.

Chemical Identity and Properties

This compound is a substituted aromatic nitrile. Its core structure consists of a benzene ring functionalized with two chlorine atoms, a hydroxyl group, and a nitrile group.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 115661-18-2 |

| Molecular Formula | C₇H₃Cl₂NO |

| Molecular Weight | 188.01 g/mol |

| SMILES | Oc1c(Cl)c(Cl)ccc1C#N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

| pKa (Predicted) | 4.73 ± 0.15[1] |

Molecular Structure and Spectroscopic Data

The molecular structure of this compound is characterized by a planar benzene ring. The nitrile group is a linear moiety, while the hydroxyl and chloro substituents influence the electronic and steric properties of the molecule.

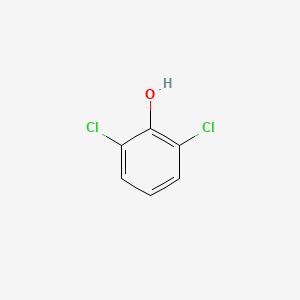

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not available, general chemical shift regions can be predicted based on the structure. The aromatic protons are expected to appear in the downfield region of the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbon atoms of the benzene ring, the nitrile carbon, and the carbon bearing the hydroxyl group would exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the O-H stretching of the hydroxyl group, the C≡N stretching of the nitrile group, C-Cl stretching, and various vibrations of the aromatic ring.

Mass Spectrometry

Mass spectrometry would reveal the molecular ion peak corresponding to the molecular weight of the compound (188.01 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis

General Experimental Protocol (Hypothetical)

Reaction: Conversion of a di-chlorinated phenolic compound to the corresponding benzonitrile.

Reagents:

-

Starting material (e.g., a suitably substituted dichlorophenol)

-

Cyanating agent (e.g., copper(I) cyanide)

-

Solvent (e.g., a high-boiling polar aprotic solvent like DMF or NMP)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

The dichlorophenol starting material is dissolved in the chosen solvent in a reaction vessel equipped with a condenser and a magnetic stirrer, under an inert atmosphere.

-

The cyanating agent is added to the solution.

-

The reaction mixture is heated to an elevated temperature (typically >150°C) and stirred for several hours.

-

Reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is isolated through a series of extraction and washing steps.

-

The crude product is purified, for instance, by recrystallization or column chromatography.

Caption: Generalized workflow for the synthesis of a hydroxybenzonitrile.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological activities or the signaling pathways in which this compound may be involved. Research in this area would be necessary to elucidate its potential pharmacological or toxicological profile.

Conclusion

This technical guide has summarized the available information on the molecular structure of this compound. While fundamental identifiers and predicted properties are presented, a notable gap exists in the literature concerning experimental physicochemical data, detailed synthetic protocols, and biological activity. Further research is warranted to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to the Physical Properties of 3,4-Dichloro-2-hydroxybenzonitrile

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3,4-Dichloro-2-hydroxybenzonitrile, a significant compound in various research and industrial applications. This document is intended for researchers, scientists, and professionals in drug development and agrochemical industries, offering a consolidated resource of its structural, physical, and biological characteristics.

Chemical Identity and Structure

This compound is a halogenated aromatic nitrile. Its chemical structure consists of a benzene ring substituted with two chlorine atoms at positions 3 and 4, a hydroxyl group at position 2, and a nitrile group at position 1.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| IUPAC Name | This compound | |

| Molecular Formula | C₇H₃Cl₂NO | [1] |

| Molecular Weight | 188.01 g/mol | [1] |

| CAS Number | 115661-18-2 | [1][2] |

| SMILES Notation | N#CC1=C(O)C(Cl)=C(Cl)C=C1 | [1] |

Physical and Chemical Properties

Table 2: Summary of Physical and Chemical Properties

| Property | Value/Information | Citation |

| Melting Point | Experimental data not found. The melting point is influenced by intermolecular forces, including hydrogen bonding from the hydroxyl group. | [1] |

| Boiling Point | Experimental data not found. | |

| Solubility | Requires heating to 37°C and sonication for optimal dissolution in organic solvents. Specific solubility values in water and various organic solvents are not documented. | |

| Storage and Stability | Stable at room temperature when stored in a sealed, dry container. For long-term storage in solution, -80°C (for 6 months) or -20°C (for 1 month) is recommended. |

Spectroscopic Data

Detailed experimental spectra for this compound are not available in the public domain. However, based on its functional groups, the expected spectral characteristics are as follows:

-

¹H NMR: Signals for the aromatic protons are expected in the range of 7.0-8.0 ppm. The hydroxyl proton would likely appear as a broad signal between 10-12 ppm, with its exact shift dependent on the solvent and concentration[1].

-

¹³C NMR: A characteristic signal for the nitrile carbon is anticipated around 117-120 ppm. Aromatic carbons will show signals in the 120-140 ppm region[1].

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the nitrile group (C≡N) stretching vibration is expected between 2230 and 2260 cm⁻¹[1].

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not specifically described in the literature. However, standard methodologies for organic compounds can be applied.

Melting Point Determination

A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus.

-

Protocol:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature range from which the sample begins to melt until it becomes completely liquid is recorded as the melting point.

-

Boiling Point Determination

For a non-volatile solid, the boiling point is typically not determined. If the compound were a liquid, a simple distillation method would be employed.

-

Protocol (for liquids):

-

The liquid is placed in a distillation flask with boiling chips.

-

The flask is heated, and the vapor rises and comes into contact with a thermometer.

-

The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and a steady condensation rate is observed, is recorded as the boiling point.

-

Solubility Determination

-

Protocol:

-

A known mass of the solute (this compound) is added to a known volume of a solvent (e.g., water, ethanol, acetone) at a specific temperature.

-

The mixture is agitated until saturation is reached.

-

The undissolved solute is separated from the solution by filtration.

-

The concentration of the solute in the saturated solution is determined by a suitable analytical method, such as spectroscopy or gravimetric analysis after solvent evaporation.

-

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general synthetic route for substituted hydroxybenzonitriles often involves the conversion of a corresponding substituted phenol. A plausible, though not explicitly documented for this specific isomer, synthesis workflow is depicted below.

Caption: General synthesis of a substituted hydroxybenzonitrile.

Biological Activity and Mechanism of Action

This compound has been investigated for its potential biological activities, including antimicrobial, antifungal, and herbicidal properties. Studies have indicated cytotoxic effects against human liver (Hep G2) and kidney (HEK293T) cell lines[3]. The antimicrobial action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes[3].

As a herbicide, benzonitrile compounds are known to inhibit photosynthesis[4]. They act as contact herbicides, primarily affecting broad-leaved weeds[4]. The mechanism of action involves the inhibition of Photosystem II (PSII) in the chloroplasts[5][6][7].

Herbicidal Mechanism of Action: Photosystem II Inhibition

Benzonitrile herbicides, including likely this compound, function by interrupting the photosynthetic electron transport chain at PSII[5][6][7]. They bind to the D1 protein of the PSII complex, which blocks the binding of plastoquinone (PQ)[5][6]. This blockage halts the electron flow, preventing the production of ATP and NADPH necessary for CO₂ fixation and plant growth[5]. The disruption of electron transport also leads to the formation of reactive oxygen species, causing rapid cellular damage[5].

Caption: Photosystem II inhibition by benzonitrile herbicides.

References

- 1. This compound | 115661-18-2 | Benchchem [benchchem.com]

- 2. This compound | 115661-18-2 [amp.chemicalbook.com]

- 3. Study of Cytotoxic Effects of Benzonitrile Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104824005A - Pesticide composition containing topramezone, thiencarbazone-methyl, and benzonitrile herbicide - Google Patents [patents.google.com]

- 5. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 6. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 7. wssa.net [wssa.net]

Spectral Analysis of 3,4-Dichloro-2-hydroxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 3,4-dichloro-2-hydroxybenzonitrile. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data and a qualitative analysis of expected Infrared (IR) and Mass Spectrometry (MS) data based on the analysis of analogous compounds. Furthermore, it outlines the standard experimental protocols for acquiring such spectra.

Data Presentation

The following tables summarize the predicted and expected spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | H-6 |

| ~7.2 | d | 1H | H-5 |

| ~5.0-6.0 | br s | 1H | -OH |

Note: Predicted data is based on established principles of NMR spectroscopy and analysis of similar substituted benzonitriles. The chemical shift of the hydroxyl proton can vary significantly with concentration and solvent.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C-2 (C-OH) |

| ~135 | C-4 (C-Cl) |

| ~133 | C-6 |

| ~128 | C-3 (C-Cl) |

| ~120 | C-5 |

| ~118 | C-1 (C-CN) |

| ~115 | -CN |

Note: Predicted data is based on established principles of ¹³C NMR spectroscopy and data for related benzonitrile derivatives.

Table 3: Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad | O-H stretch (hydroxyl group)[1][2][3] |

| ~2230 | Sharp, Medium | C≡N stretch (nitrile group) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring)[2] |

| ~1200 | Medium | C-O stretch (hydroxyl group)[2] |

| 800-600 | Medium-Strong | C-Cl stretch |

Note: Expected absorption bands are based on characteristic functional group frequencies and data for substituted phenols and benzonitriles.

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Abundance | Assignment |

| 187/189/191 | Varies (Isotopic Pattern) | [M]⁺ (Molecular ion) with characteristic 9:6:1 ratio for two chlorine atoms[4] |

| 152/154 | Fragment | [M-Cl]⁺ |

| 124 | Fragment | [M-Cl, -CO]⁺ or other fragmentation pathways |

Note: The mass spectrum is expected to show a molecular ion with a characteristic isotopic pattern for two chlorine atoms. Fragmentation patterns will be influenced by the stability of the resulting ions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.

-

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For quantitative analysis, a longer relaxation delay is necessary.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, which is inherently lower for ¹³C than for ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. The chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into firm contact with the crystal using a pressure clamp. The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.

Visualization

The following diagrams illustrate the logical workflow of spectral analysis for the structural elucidation of an organic compound like this compound.

Caption: Workflow for Structural Elucidation.

This guide provides a foundational understanding of the spectral characteristics of this compound for researchers and professionals in the field. While experimental data is currently limited in the public domain, the provided predictions and protocols offer a robust framework for the analysis and characterization of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Theoretical Properties of 3,4-Dichloro-2-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and known properties of 3,4-Dichloro-2-hydroxybenzonitrile (CAS No. 115661-18-2). The document covers its physicochemical characteristics, spectroscopic profile, synthesis and reactivity, computational analysis, and biological activities, presenting data in a structured format for scientific and research applications.

Molecular and Physicochemical Properties

This compound is a substituted aromatic compound belonging to the family of phenolic benzonitriles. Its structure, featuring a benzene ring with nitrile, hydroxyl, and two chlorine substituents, imparts a unique combination of chemical and physical properties relevant to its application in agrochemicals and as an intermediate in organic synthesis.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 115661-18-2[1] |

| Molecular Formula | C₇H₃Cl₂NO |

| Molecular Weight | 188.01 g/mol |

| SMILES Notation | N#CC1=C(O)C(Cl)=C(Cl)C=C1 |

| MDL Number | MFCD25459311 |

Physicochemical Data (Predicted)

| Property | Predicted Value | Unit |

| Boiling Point | 267.7 ± 40.0 | °C[1] |

| Density | 1.57 ± 0.1 | g/cm³[1] |

| pKa | 4.73 ± 0.15 | -[1] |

Storage Conditions: Sealed in a dry environment at room temperature.[1]

Spectroscopic and Structural Analysis

Spectroscopic and crystallographic data are essential for the unambiguous identification and structural elucidation of this compound. While experimental spectra are not publicly available, this section outlines the expected characteristics based on its functional groups and provides insights from theoretical crystallographic studies.

Predicted Spectroscopic Data

The following are expected spectral features. Actual experimental values may vary.

-

¹H NMR: The spectrum is expected to show two aromatic protons. Due to the substitution pattern, they would likely appear as doublets in the aromatic region (approx. 7.0-8.0 ppm), with coupling constants typical for ortho or meta relationships. The hydroxyl proton would appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum should display seven distinct carbon signals. The nitrile carbon (C≡N) is expected in the 115-120 ppm range. The carbon attached to the hydroxyl group (C-O) would be significantly downfield (approx. 150-160 ppm), while the carbons bonded to chlorine (C-Cl) would also be shifted downfield. The remaining aromatic carbons would appear in the typical 120-140 ppm range.

-

Infrared (IR) Spectroscopy: Key vibrational bands are anticipated. A sharp, strong peak for the nitrile (C≡N) stretch is expected around 2220-2260 cm⁻¹. A broad absorption band for the hydroxyl (O-H) stretch should appear in the range of 3200-3600 cm⁻¹. C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹. Aromatic C=C stretching bands will be present in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak (M⁺) would appear at m/z 187. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms, with prominent (M)⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 9:6:1.

Crystallographic Structure

X-ray diffraction studies provide definitive structural information. The crystal structure of this compound is defined by the planar nature of the benzonitrile core.[2] The chlorine and hydroxyl substituents influence the molecular packing and intermolecular interactions. Key features include:

-

Hydrogen Bonding: The hydroxyl groups form hydrogen bonding networks, which are crucial for stabilizing the crystal lattice.[2]

-

Halogen Bonding: The chlorine substituents may participate in halogen bonding, further contributing to the stability of the crystalline structure.[2]

-

π-π Stacking: The planar aromatic rings can engage in π-π stacking interactions, influencing the material's physical properties.[2]

Synthesis and Chemical Reactivity

This compound is a versatile intermediate in organic chemistry due to its multiple reactive sites.

Synthesis Pathway

A common synthetic route to this compound starts from 3,4-dichlorophenol. The process involves the introduction of a nitrile group onto the phenolic ring.

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocol (Generalized)

This protocol is a generalized representation based on common synthetic methods for similar compounds.[2]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3,4-dichlorophenol in a suitable aprotic solvent (e.g., acetonitrile or THF).

-

Addition of Base: Cool the solution in an ice bath and add a base, such as triethylamine or potassium carbonate, to deprotonate the phenol.

-

Cyanation: Slowly add a solution of a cyanating agent, like cyanogen bromide (CNBr), to the reaction mixture while maintaining the low temperature.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Chemical Reactivity

The molecule's functional groups dictate its reactivity:

-

Oxidation: The hydroxyl group can be oxidized to form the corresponding dichloroquinone.[2]

-

Reduction: The nitrile group can be reduced to a primary amine (3,4-dichloro-2-hydroxybenzylamine) using strong reducing agents like lithium aluminum hydride.[2]

-

Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups.[2]

Computational Chemistry Insights

Computational studies provide a deeper understanding of the electronic structure and reactivity of this compound. Methods like Density Functional Theory (DFT) can elucidate how the substituents influence the molecule's properties.

References

Absence of Public Crystal Structure Data for 3,4-Dichloro-2-hydroxybenzonitrile: A Technical Guide Utilizing a Structural Isomer

Disclaimer: As of November 2025, a comprehensive search of publicly accessible scientific databases, including the Cambridge Structural Database (CSD), has revealed no deposited crystal structure data for the compound 3,4-Dichloro-2-hydroxybenzonitrile (CAS RN: 115661-18-2).

This guide has been developed to fulfill the request for an in-depth technical analysis by utilizing the available crystallographic data of a closely related structural isomer, 3,5-Dichloro-4-hydroxybenzonitrile (CAS RN: 1891-95-8) , as a representative example. While the atomic connectivity and stereochemistry of these isomers differ, the analysis of 3,5-Dichloro-4-hydroxybenzonitrile provides valuable insight into the experimental methodologies and data presentation relevant to the crystal structure analysis of dichlorinated hydroxybenzonitriles. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Dichlorinated Hydroxybenzonitriles

Dichlorinated hydroxybenzonitriles are a class of organic compounds characterized by a benzene ring substituted with two chlorine atoms, a hydroxyl group, and a nitrile group. These compounds are of interest in medicinal chemistry and materials science due to their potential biological activities and utility as intermediates in organic synthesis. Crystal structure analysis is paramount in understanding the three-dimensional arrangement of these molecules in the solid state, which influences their physicochemical properties such as solubility, melting point, and crystal packing. This understanding is crucial for drug design, polymorphism studies, and materials engineering.

Crystallographic Data for 3,5-Dichloro-4-hydroxybenzonitrile

The following tables summarize the crystallographic data for a solvate of 3,5-Dichloro-4-hydroxybenzonitrile.[1] This data provides a quantitative description of the crystal lattice and the arrangement of molecules within it.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₄H₆Cl₄N₂O₂ |

| Formula Weight | 388.03 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 7.3325(3) Å |

| b | 8.9990(4) Å |

| c | 12.2210(6) Å |

| α | 78.650(2) ° |

| β | 74.390(2) ° |

| γ | 74.230(2) ° |

| Volume | 741.00(6) ų |

| Z | 2 |

| Density (calculated) | 1.739 Mg/m³ |

| Absorption Coefficient | 5.999 mm⁻¹ |

| F(000) | 388 |

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters

A comprehensive list of atomic coordinates, bond lengths, bond angles, and anisotropic displacement parameters would be included here in a full crystallographic report. This data is typically deposited in a standard format (e.g., CIF file) with the corresponding database entry.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and crystal structure determination of dichlorinated hydroxybenzonitriles.

Synthesis of Dichlorinated Hydroxybenzonitriles

The synthesis of dichlorinated hydroxybenzonitriles can be achieved through various established chemical routes. One common approach involves the direct chlorination of a hydroxybenzonitrile precursor.

General Protocol for Chlorination:

-

Dissolution: The starting hydroxybenzonitrile is dissolved in a suitable inert solvent, such as a chlorinated hydrocarbon or a polar aprotic solvent.

-

Chlorinating Agent: A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), is added to the solution. The stoichiometry is carefully controlled to achieve the desired degree of chlorination.

-

Reaction Conditions: The reaction is typically stirred at a specific temperature for a period sufficient to ensure complete reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is quenched, for example, by the addition of water or a reducing agent solution.

-

Extraction and Purification: The product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield the pure dichlorinated hydroxybenzonitrile.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Protocol for Crystal Growth and Data Collection:

-

Crystallization: High-purity dichlorinated hydroxybenzonitrile is dissolved in a suitable solvent or a mixture of solvents. Single crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Crystal Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument is equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of X-ray diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic positions and displacement parameters.

Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of dichlorinated hydroxybenzonitriles.

References

An In-depth Technical Guide to the Electronic Structure of 3,4-Dichloro-2-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure of 3,4-Dichloro-2-hydroxybenzonitrile, a substituted aromatic compound of interest in medicinal chemistry and materials science. This document outlines the theoretical framework and computational methodologies for characterizing its electronic properties, presents illustrative quantitative data based on established principles, and details proposed experimental protocols for its spectroscopic analysis.

Introduction

This compound belongs to the family of substituted benzonitriles. The electronic structure of this molecule is determined by the interplay of the aromatic π-system of the benzene ring and the electronic effects of its three substituents: a hydroxyl group (-OH), a cyano group (-CN), and two chlorine atoms (-Cl). The hydroxyl group acts as an electron-donating group (EDG) through resonance, while the cyano and chloro groups are electron-withdrawing groups (EWGs) through inductive and resonance effects. This complex substitution pattern significantly influences the molecule's frontier molecular orbitals, reactivity, and spectroscopic properties. Understanding this electronic structure is crucial for predicting its chemical behavior and designing novel applications.

Computational Methodology for Electronic Structure Analysis

A robust approach for elucidating the electronic structure of this compound is through quantum chemical calculations, particularly Density Functional Theory (DFT). DFT provides a good balance between computational cost and accuracy for molecules of this size.

Proposed Computational Protocol

A typical computational workflow for analyzing the electronic structure of this compound would involve the following steps:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common and effective method is the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory is well-suited for organic molecules containing halogens and provides reliable geometric parameters.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (FT-IR and Raman).

-

Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to determine key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.

-

Excited State Calculations: To simulate the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are employed. This method provides information about the electronic transitions, their corresponding excitation energies, and oscillator strengths.

Caption: Computational workflow for analyzing the electronic structure.

Illustrative Quantitative Data

The following tables summarize hypothetical, yet scientifically plausible, quantitative data for this compound, derived from DFT calculations as described above. This data is intended to be representative of the expected values for this molecule.

Table 1: Calculated Electronic Properties

| Property | Value | Unit |

| HOMO Energy | -6.85 | eV |

| LUMO Energy | -1.75 | eV |

| HOMO-LUMO Gap | 5.10 | eV |

| Dipole Moment | 3.25 | Debye |

Table 2: Selected Optimized Geometric Parameters

| Parameter | Bond/Angle | Value | Unit |

| Bond Length | C-CN | 1.43 | Å |

| C-OH | 1.36 | Å | |

| C3-Cl | 1.74 | Å | |

| C4-Cl | 1.73 | Å | |

| Bond Angle | C2-C1-C6 | 119.5 | Degrees |

| Dihedral Angle | C2-C3-C4-C5 | 0.5 | Degrees |

Spectroscopic Characterization

Experimental spectroscopic analysis is essential for validating computational results and providing a complete picture of the molecule's electronic structure.

Proposed FT-IR Spectroscopy Protocol

-

Sample Preparation: A small amount of solid this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared spectrometer.

-

Data Analysis: The obtained spectrum is analyzed to identify characteristic vibrational modes.

Table 3: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxyl | 3400-3200 (broad) |

| C≡N Stretch | Nitrile | 2240-2220 |

| C=C Stretch | Aromatic Ring | 1600-1450 |

| C-Cl Stretch | Chloro | 850-550 |

Proposed UV-Vis Spectroscopy Protocol

-

Sample Preparation: A dilute solution of this compound is prepared using a suitable solvent, such as ethanol or acetonitrile.

-

Data Acquisition: The UV-Vis absorption spectrum is recorded over a wavelength range of 200-400 nm using a spectrophotometer.

-

Data Analysis: The wavelength of maximum absorption (λ_max) is determined, which corresponds to electronic transitions, typically π → π* transitions in the aromatic system.

The primary electronic transitions are governed by the promotion of an electron from occupied molecular orbitals (like HOMO) to unoccupied ones (like LUMO).

Caption: Electronic transition from HOMO to LUMO.

Proposed NMR Spectroscopy Protocol

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to determine the structure and electronic environment of the hydrogen and carbon atoms. The electron-withdrawing and donating groups will cause characteristic shifts in the positions of the aromatic protons and carbons.

Conclusion

The electronic structure of this compound is a result of the combined effects of its aromatic core and diverse substituent groups. This guide has outlined a comprehensive theoretical and experimental framework for its characterization. Through a synergistic approach of DFT calculations and spectroscopic analysis, a detailed understanding of its molecular orbitals, reactivity, and photophysical properties can be achieved. The illustrative data presented herein serves as a baseline for future computational and experimental investigations, providing a solid foundation for researchers in drug development and materials science to explore the potential of this and related molecules.

discovery and history of 3,4-Dichloro-2-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-2-hydroxybenzonitrile, a halogenated aromatic nitrile, is a chemical compound of interest in various scientific and industrial domains. This technical guide provides a comprehensive overview of its known properties, synthesis, and biological activities, based on currently available information. While the specific historical details of its initial discovery and a complete timeline of its development are not extensively documented in readily accessible literature, this document consolidates the existing scientific and technical data.

Chemical and Physical Properties

This compound is identified by the CAS Registry Number 115661-18-2. Its chemical structure consists of a benzene ring substituted with two chlorine atoms at positions 3 and 4, a hydroxyl group at position 2, and a nitrile group at position 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 115661-18-2 | --INVALID-LINK-- |

| Molecular Formula | C₇H₃Cl₂NO | --INVALID-LINK-- |

| Molecular Weight | 188.01 g/mol | --INVALID-LINK-- |

| Purity | >95% | --INVALID-LINK-- |

Synthesis and Reactivity

Detailed, step-by-step experimental protocols for the synthesis of this compound are not explicitly detailed in publicly available literature. However, based on general organic chemistry principles and patented methods for related hydroxybenzonitriles, a plausible synthetic pathway can be inferred. The synthesis would likely involve the chlorination of a suitable phenol or benzonitrile precursor, followed by the introduction or modification of the hydroxyl and nitrile functional groups.

The reactivity of this compound is characteristic of its functional groups. The hydroxyl group can undergo etherification and esterification reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The aromatic ring can undergo further substitution reactions, although the existing substituents will influence the position of new entrants.

Biological Activity and Potential Applications

This compound has been investigated for a range of biological activities, suggesting its potential in various applications.

Herbicidal Activity

This compound is primarily used as an intermediate in the synthesis of herbicides. Its derivatives are effective in controlling broadleaf weeds in various crops by inhibiting photosynthesis. While the precise molecular target within the photosynthetic pathway is not specified in the available literature, the general mechanism involves the disruption of electron transport, leading to the death of the weed.

Caption: General mechanism of herbicidal action.

Antimicrobial and Antifungal Activity

Research has indicated that this compound exhibits antimicrobial and antifungal properties. The proposed mechanism of action involves the disruption of microbial cell membranes and the inhibition of essential enzymes. However, specific details regarding the affected enzymes and the precise nature of the membrane interaction are not well-documented.

Caption: Proposed antimicrobial and antifungal mechanism.

Future Research Directions

The lack of detailed information on the discovery, synthesis, and specific mechanisms of action of this compound highlights several areas for future research. Elucidating the historical context of its first synthesis would provide valuable scientific context. The development and publication of a detailed and optimized experimental protocol for its synthesis would be highly beneficial for the research community. Furthermore, in-depth studies to identify the specific molecular targets of its herbicidal, antimicrobial, and antifungal activities would enable a more rational design of new and more effective derivatives for agricultural and pharmaceutical applications.

An In-depth Technical Guide to 3,4-Dichloro-2-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichloro-2-hydroxybenzonitrile, a halogenated aromatic compound, has garnered interest for its potential biological activities, including antimicrobial, antifungal, and herbicidal properties. This technical guide provides a comprehensive literature review of its chemical characteristics, synthesis, and biological evaluation. Due to the limited availability of specific data for this compound, information from closely related analogs is included to provide a broader context for its potential applications and mechanisms of action. This document summarizes available quantitative data, outlines detailed experimental protocols for its synthesis and biological assessment, and presents visual representations of experimental workflows and a hypothesized signaling pathway.

Chemical and Physical Properties

This compound, with the CAS number 115661-18-2, possesses a molecular formula of C₇H₃Cl₂NO and a molecular weight of 188.01 g/mol . Its structure consists of a benzene ring substituted with two chlorine atoms at positions 3 and 4, a hydroxyl group at position 2, and a nitrile group at position 1. The presence of these functional groups imparts specific chemical reactivity and potential for biological interactions.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2,6-Dichlorobenzonitrile (Dichlobenil) | 3,5-Dichloro-4-hydroxybenzonitrile |

| CAS Number | 115661-18-2 | 1194-65-6 | 1891-95-8 |

| Molecular Formula | C₇H₃Cl₂NO | C₇H₃Cl₂N | C₇H₃Cl₂NO |

| Molecular Weight | 188.01 g/mol | 172.01 g/mol | 188.01 g/mol |

| Appearance | - | White crystalline powder | - |

| Melting Point | - | 144-145 °C | - |

| Boiling Point | - | 270 °C | - |

| Solubility | - | Insoluble in water | - |

Note: Data for this compound is limited. Data for related compounds is provided for comparison.

Synthesis and Characterization

Representative Experimental Protocol: Synthesis of a Halogenated Hydroxybenzonitrile

This protocol is adapted from the synthesis of 3-Fluoro-4-hydroxybenzonitrile and is provided as a representative method.

Reaction:

Materials:

-

3,4-Dichloro-2-aminophenol (starting material)

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Sodium nitrite

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Diazotization: Dissolve 3,4-Dichloro-2-aminophenol in an aqueous solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent like DMF. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. The reaction is often exothermic and may require cooling to maintain a controlled temperature. Stir the reaction mixture at room temperature or gentle heating for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into a large volume of water and neutralize with a base such as sodium hydroxide. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Expected Yield: While no specific yield is reported for this compound, yields for similar reactions typically range from moderate to good, depending on the specific substrate and reaction conditions.

Characterization

No specific spectral data for this compound was found. The following represents expected data based on its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or singlets depending on the coupling constants, in the aromatic region (δ 6.5-8.0 ppm). The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The nitrile carbon would appear around δ 115-120 ppm. The carbons attached to the chlorine atoms and the hydroxyl group would be downfield shifted, and their exact chemical shifts can be predicted using computational methods or by comparison with similar structures.

Biological Activities

Literature suggests that this compound exhibits a range of biological activities, including antimicrobial, antifungal, and herbicidal effects.

Antimicrobial and Antifungal Activity

Some studies have indicated that this compound possesses antimicrobial and antifungal properties. The proposed mechanism involves the disruption of microbial cell membranes and the inhibition of essential enzymes.

Table 2: Antimicrobial Activity of Structurally Related Compounds

| Compound | Organism | MIC (µg/mL) | Reference |

| Hydrazones with a 2,4-dichloro moiety | Proteus mirabilis | 12.5 | [1] |

| Hydrazones with a 2,4-dichloro moiety | Staphylococcus aureus | 25 | [1] |

| Hydrazones with a 2,4-dichloro moiety | Campylobacter fetus | 25 | [1] |

| Hydrazones with a 2,4-dichloro moiety | Methicillin-resistant Staphylococcus aureus | 25 | [1] |

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Cytotoxicity

The cytotoxic effects of benzonitrile pesticides have been investigated against human cell lines. While specific IC₅₀ values for this compound are not available, related compounds have been shown to induce cytotoxicity.

Table 3: Cytotoxicity of a Related Dichlorophenyl Compound

| Compound | Cell Line | IC₅₀ (µM) | Exposure Time |

| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2 | 233.0 ± 19.7 | 24 hours |

| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2-CYP3A4 transfected | 160.2 ± 5.9 | 24 hours |

Note: IC₅₀ is the concentration of a substance that inhibits a biological process or response by 50%.

Herbicidal Activity

Derivatives of this compound have been noted for their effectiveness as herbicides, particularly against broadleaf weeds. The mechanism of action for the related herbicide dichlobenil (2,6-dichlorobenzonitrile) involves the inhibition of cellulose biosynthesis in plants.

Experimental Protocols for Biological Assays

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Test compound (this compound)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Grow the microbial culture to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cell lines (e.g., HepG2, HEK293T)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways affected by this compound are not well-documented. However, based on the herbicidal activity of the related compound dichlobenil, a likely mechanism of action in plants is the inhibition of cellulose biosynthesis. This disruption of cell wall formation would lead to growth inhibition and eventual cell death.

In microbial and mammalian cells, the cytotoxic effects may be mediated through various pathways, including membrane disruption, oxidative stress, or inhibition of key enzymes. Further research is required to elucidate the specific molecular targets and signaling cascades involved.

Visualizations

Diagrams

Caption: A representative workflow for the synthesis of this compound.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Caption: Hypothesized mechanism of herbicidal action based on related dichlorobenzonitriles.

Conclusion

This compound is a compound with demonstrated potential for various biological applications. While specific data on its synthesis, characterization, and bioactivity are currently limited in publicly accessible literature, this guide provides a framework for its further investigation. The outlined experimental protocols, adapted from related compounds, offer a starting point for researchers interested in exploring its properties. Future studies should focus on optimizing its synthesis, fully characterizing its physicochemical properties, and conducting comprehensive biological assays to determine its efficacy and mechanism of action in various contexts, from agriculture to medicine. The potential for this and similar halogenated benzonitriles to serve as lead compounds in drug discovery and agrochemical development warrants continued research.

References

Methodological & Application

Application Note: Two-Step Synthesis of 3,4-Dichloro-2-hydroxybenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust two-step synthetic protocol for the preparation of 3,4-Dichloro-2-hydroxybenzonitrile, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences with the regioselective ortho-formylation of commercially available 3,4-dichlorophenol to yield the intermediate 3,4-dichloro-2-hydroxybenzaldehyde. This intermediate is subsequently converted to the target nitrile in a one-pot reaction via an aldoxime intermediate. The protocols provided are optimized for high yield and purity, with detailed methodologies and data presented for reproducibility.

Overall Synthetic Scheme

The synthesis is performed in two primary stages:

-

Ortho-Formylation: Introduction of a formyl group at the C2 position of 3,4-dichlorophenol.

-

Nitrile Formation: Conversion of the resulting aldehyde to a nitrile functionality.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Titanium tetrachloride (TiCl₄) is highly corrosive and reacts violently with water. Hydroxylamine hydrochloride is harmful if swallowed or inhaled. Dichloromethane (DCM) is a suspected carcinogen.

Protocol 1: Synthesis of 3,4-Dichloro-2-hydroxybenzaldehyde (Intermediate)

This procedure is adapted from established methods for the highly regioselective ortho-formylation of phenols.[1][2] The reaction utilizes a magnesium chloride/triethylamine base system with paraformaldehyde as the formylating agent, which offers excellent selectivity for the ortho position.[1]

Materials:

-

3,4-Dichlorophenol

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Paraformaldehyde

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Diethyl ether (Et₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: A dry 500 mL three-necked round-bottom flask, equipped with a magnetic stir bar, reflux condenser, and rubber septa, is purged with argon.

-

Reagent Addition: Anhydrous MgCl₂ (2.0 eq) and paraformaldehyde (3.0 eq) are added to the flask under a positive pressure of argon.

-

Solvent and Base: Anhydrous THF (approx. 5 mL per 1 g of phenol) is added via syringe, followed by the dropwise addition of triethylamine (2.0 eq). The mixture is stirred for 10 minutes.

-

Substrate Addition: 3,4-Dichlorophenol (1.0 eq) is added dropwise via syringe.

-

Reaction: The flask is immersed in an oil bath preheated to 75-80 °C and heated at a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature, and diethyl ether is added. The organic phase is transferred to a separatory funnel and washed three times with 1 M HCl, followed by three washes with water.

-

Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography on silica gel to afford pure 3,4-dichloro-2-hydroxybenzaldehyde.[1]

Protocol 2: Synthesis of this compound (Final Product)

This protocol describes a one-pot conversion of the aldehyde to the nitrile.[3][4] The reaction proceeds through an in-situ generated aldoxime, which is subsequently dehydrated to the nitrile. This method avoids the isolation of the oxime intermediate, simplifying the overall process.

Materials:

-

3,4-Dichloro-2-hydroxybenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Anhydrous Ferrous Sulfate (FeSO₄) or Sodium Bicarbonate (NaHCO₃)

-

N,N-Dimethylformamide (DMF) or Toluene

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-dichloro-2-hydroxybenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and a catalytic amount of anhydrous ferrous sulfate (approx. 10 mol%).

-

Solvent Addition: Add DMF as the solvent (approx. 4 mL per 1 g of aldehyde).

-

Reaction: The mixture is heated to reflux (approx. 150-160 °C) for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted three times with ethyl acetate.

-

Washing: The combined organic extracts are washed with water and then with brine.

-

Isolation: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.

-

Purification: The resulting crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Data Presentation

Table 1: Reagent Quantities for Synthesis (Based on 10 mmol Scale)

| Step | Compound | MW ( g/mol ) | Mmol | Equivalents | Amount |

| 1 | 3,4-Dichlorophenol | 163.00 | 10.0 | 1.0 | 1.63 g |

| Anhydrous MgCl₂ | 95.21 | 20.0 | 2.0 | 1.90 g | |

| Paraformaldehyde | 30.03 | 30.0 | 3.0 | 0.90 g | |

| Triethylamine | 101.19 | 20.0 | 2.0 | 2.79 mL | |

| Anhydrous THF | - | - | - | ~8 mL | |

| 2 | 3,4-Dichloro-2-hydroxybenzaldehyde | 191.01 | 10.0 | 1.0 | 1.91 g |

| Hydroxylamine hydrochloride | 69.49 | 12.0 | 1.2 | 0.83 g | |

| Anhydrous FeSO₄ | 151.91 | 1.0 | 0.1 | 0.15 g | |

| DMF | - | - | - | ~8 mL |

Table 2: Summary of Reaction Conditions and Expected Results

| Step | Reaction | Key Conditions | Typical Yield | Purity | Reference |

| 1 | Ortho-Formylation | Reflux in THF, 4-6 h | 70-85% | >95% (after purification) | [1][2] |

| 2 | Nitrile Formation | Reflux in DMF, 3-6 h | 85-95% | >98% (after purification) | [3][4] |

Visualization of Synthetic Workflow

The logical flow of the two-step synthesis is visualized below.

References

Application Notes and Protocols for the Synthesis of 3,4-Dichloro-2-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of 3,4-dichloro-2-hydroxybenzonitrile, a valuable intermediate in the development of novel pharmaceuticals and other biologically active molecules. The described methodology is a multi-step synthesis commencing with the nitration of 2,3-dichlorophenol, followed by reduction of the resulting nitro compound to an amine, and subsequent conversion to the target nitrile via a Sandmeyer reaction. This protocol includes detailed experimental procedures, a summary of expected quantitative data, and visual diagrams of the synthetic pathway and experimental workflow.

Introduction

This compound is a substituted benzonitrile with potential applications in medicinal chemistry and materials science. Its specific substitution pattern offers a scaffold for the synthesis of more complex molecules.[1] The hydroxyl and nitrile functionalities, along with the two chlorine atoms on the aromatic ring, provide multiple points for chemical modification, making it a versatile building block. This protocol outlines a reliable method for its laboratory-scale preparation.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step process starting from 2,3-dichlorophenol. The overall transformation is depicted in the following reaction scheme:

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 3,4-Dichloro-2-hydroxy-nitrobenzene (Nitration)

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,3-dichlorophenol (10.0 g, 0.061 mol).

-

Dissolution: Add 40 mL of glacial acetic acid and stir until the 2,3-dichlorophenol is completely dissolved. Cool the mixture to 0-5 °C in an ice bath.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated sulfuric acid (10 mL) to concentrated nitric acid (6 mL) while cooling in an ice bath.

-

Addition: Slowly add the nitrating mixture to the solution of 2,3-dichlorophenol via the dropping funnel over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.

-